4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a brominated phenol group and a pyrazole ring substituted with a chlorophenyl group
Scientific Research Applications
4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A simpler compound with similar structural features but lacking the pyrazole ring.
2-chloro-4-bromophenol: Another related compound with the bromine and chlorine atoms in different positions on the phenol ring
Uniqueness
4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is unique due to the presence of both the brominated phenol group and the substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13,18,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYPZHXJPPMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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